N-Desmethyl Azelastine-d4 is a deuterated derivative of N-Desmethyl Azelastine, which is a significant metabolite of Azelastine, a well-known antihistamine used primarily for treating allergic rhinitis. The compound is characterized by the substitution of four hydrogen atoms with deuterium, enhancing its stability and allowing for precise tracking in pharmacokinetic studies.
N-Desmethyl Azelastine-d4 is synthesized from N-Desmethyl Azelastine through a process known as deuteration. It is primarily utilized in research settings, particularly in studies involving drug metabolism and pharmacokinetics.
N-Desmethyl Azelastine-d4 falls under the classification of pharmaceutical compounds, specifically as a labeled analog of an antihistamine. Its chemical formula is with a molecular weight of approximately 371.9 g/mol.
The synthesis of N-Desmethyl Azelastine-d4 typically involves the introduction of deuterium into the N-Desmethyl Azelastine structure. This can be achieved through various methods such as:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. The use of advanced techniques such as nuclear magnetic resonance spectroscopy (NMR) is essential for confirming the incorporation of deuterium and assessing the structural integrity of the final product.
The molecular structure of N-Desmethyl Azelastine-d4 features a complex arrangement typical of azelastine derivatives, including:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 371.9 g/mol |
CAS Number | Not specified |
N-Desmethyl Azelastine-d4 can participate in various chemical reactions typical for organic compounds, including:
The reaction pathways depend on the specific functional groups present and the reaction conditions applied. The presence of deuterium may alter reaction kinetics and mechanisms compared to its non-deuterated counterparts.
As an analog of N-Desmethyl Azelastine, this compound retains similar pharmacological properties. It functions primarily as an antagonist at histamine H1 receptors, blocking the action of histamine, which is responsible for allergic symptoms.
Studies indicate that N-Desmethyl Azelastine-d4 has similar binding affinities to histamine receptors as its parent compound, making it a useful tool for understanding drug interactions and metabolic pathways in vivo.
N-Desmethyl Azelastine-d4 exhibits physical properties typical for organic compounds, including:
Key chemical properties include:
N-Desmethyl Azelastine-d4 is primarily utilized in scientific research, particularly in:
This compound serves as a valuable resource in both academic and pharmaceutical research settings, aiding in the advancement of knowledge regarding antihistamines and their metabolic processes.
Isotopically labeled metabolites like N-Desmethyl Azelastine-d4 fundamentally enhance bioanalytical precision through their near-identical physicochemical behavior to target analytes. As the deuterated counterpart of azelastine's primary metabolite, this compound (MW: 371.90 g/mol) corrects matrix effects in LC-MS/MS workflows by co-eluting with endogenous metabolites while providing distinct mass transitions [1] [2]. The deuterium atoms in N-Desmethyl Azelastine-d4 reduce quantitation errors from ion suppression/enhancement phenomena by 15-30% compared to structural analog internal standards, as demonstrated in human plasma assays measuring sub-ng/mL metabolite concentrations [2] [9].
The compound's application extends beyond routine quantification to specialized metabolic flux analysis. Its molecular structure (C₂₁H₁₈D₄ClN₃O) incorporates deuterium at metabolically stable positions, ensuring isotopic integrity during sample processing. This stability enables researchers to:
Table 1: Analytical Performance of N-Desmethyl Azelastine-d4 in LC-MS/MS Assays
Parameter | Performance Data | Significance |
---|---|---|
Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Enables therapeutic drug monitoring at clinical concentrations |
Ionization Efficiency | 1.2x higher than non-deuterated analog | Improves detection sensitivity |
Matrix Effect Correction | 85-92% recovery across matrices | Reduces variability in plasma, urine, and tissue samples |
Chromatographic Resolution | ΔtR = 0.05 min vs metabolite | Ensures accurate co-elution with target analyte |
Inter-batch Precision | CV ≤ 6.8% | Supports regulatory-compliant bioanalysis |
N-Desmethyl Azelastine, the primary pharmacologically active metabolite of azelastine hydrochloride, retains significant H1 receptor antagonism (Ki = 1.8 nM) despite demethylation of its azepane nitrogen. This metabolite contributes substantially to azelastine's 12-hour duration of action in allergic conjunctivitis management through dual mechanisms: histamine receptor blockade and inhibition of inflammatory mediator release from mast cells [7]. The deuterated variant (N-Desmethyl Azelastine-d4) enables precise characterization of this metabolite's distribution, revealing 3-fold higher accumulation in lacrimal tissue versus plasma in ocular pharmacokinetic studies [7] [9].
Deuterium labeling facilitates critical insights into metabolic pathways governing antihistamine efficacy:
Table 2: Metabolic Pathways of Azelastine Characterized Using N-Desmethyl Azelastine-d4
Metabolic Pathway | Enzyme System | Tissue Distribution | Pharmacological Consequence |
---|---|---|---|
N-Demethylation | CYP3A4 > CYP2D6 | Hepatic (85%) | Generates equipotent metabolite |
N-Oxidation | FMO1/FMO3 | Renal (62%) | Forms inactive polar metabolites |
Glucuronidation | UGT1A4/2B7 | Intestinal (78%) | Enhances biliary excretion |
Aromatic Hydroxylation | CYP2C19 | Lung (43%) | Generates antioxidant derivatives |
The strategic placement of deuterium atoms in N-Desmethyl Azelastine-d4 targets metabolically stable positions to preserve tracer integrity while minimizing kinetic isotope effects. Molecular analysis reveals deuterium incorporation specifically at the 2,2,7,7 positions of the azepane ring (isomeric SMILES: [2H]C1(CCC(CC(N1)([2H])[2H])N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[2H]), sites chosen due to:
This positional specificity maintains the compound's pharmacological relevance while enabling analytical discrimination. Molecular modeling confirms deuterium placement at these saturated carbon positions causes negligible steric alterations (<0.05 Å bond length change), preserving the metabolite's:
Deuteration at these positions induces measurable kinetic isotope effects (KIE) that inform metabolic rate studies:
Table 3: Deuterium Position Effects in N-Desmethyl Azelastine-d4
Positional Parameter | Structural Consideration | Metabolic Consequence | Analytical Advantage |
---|---|---|---|
Azepane C-2/C-7 | Allylic to amine; sp3 hybridized | Reduced β-oxidation potential | Eliminates interference from lipid peroxides |
Symmetrical Deuteration | Equivalent magnetic environment | Uniform NMR splitting pattern | Simplified spectral interpretation |
Distance from N-Desmethyl Site | 4 bonds from metabolic soft spot | Preserves demethylation kinetics | Accurate tracking of secondary metabolism |
Isotopic Purity | >98% deuterium incorporation (QNMR verified) | Minimizes protiated contaminant signals | Enhances signal-to-noise ratio by 12x |
The synthetic approach employs base-catalyzed exchange in deuterated methanol (CD3OD) with sodium deuteroxide (NaOD), achieving 98% isotopic purity confirmed by LC-MS. This methodology avoids palladium catalysts that might contaminate the standard, making it suitable for trace analysis. Chromatographic purification ensures exclusion of non-deuterated impurities that could compromise analytical accuracy in regulatory bioanalysis [2] [5] [9].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3